2-(Dimethylvinylsilyl)pyridine

Catalog No.
S1942530
CAS No.
321155-39-9
M.F
C9H13NSi
M. Wt
163.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylvinylsilyl)pyridine

CAS Number

321155-39-9

Product Name

2-(Dimethylvinylsilyl)pyridine

IUPAC Name

ethenyl-dimethyl-pyridin-2-ylsilane

Molecular Formula

C9H13NSi

Molecular Weight

163.29 g/mol

InChI

InChI=1S/C9H13NSi/c1-4-11(2,3)9-7-5-6-8-10-9/h4-8H,1H2,2-3H3

InChI Key

UAMVROIJEVLNFM-UHFFFAOYSA-N

SMILES

C[Si](C)(C=C)C1=CC=CC=N1

Canonical SMILES

C[Si](C)(C=C)C1=CC=CC=N1

Application in Organic Synthesis

Scientific Field: Organic Chemistry Summary of Application: 2-(Dimethylvinylsilyl)pyridine is used in organic synthesis for C-C and C-X bond-forming processes, including carbomagnesiation and borylation . Methods of Application:

    Carbomagnesiation: Typically involves the addition of Grignard reagents to alkenes in the presence of 2-(Dimethylvinylsilyl)pyridine to form carbon-carbon bonds.

    Borylation: Involves the addition of boron-containing reagents to organic substrates, facilitated by 2-(Dimethylvinylsilyl)pyridine, to introduce boron into the molecule. These methods allow for the formation of complex organic molecules with high precision and yield, essential for pharmaceuticals and materials science.

Application in Anti-inflammatory Drug Synthesis

Scientific Field: Medicinal Chemistry Summary of Application: Pyridine derivatives, including those related to 2-(Dimethylvinylsilyl)pyridine, have been studied for their anti-inflammatory properties . Methods of Application:

    Synthesis of Pyrimidines: Utilizing 2-(Dimethylvinylsilyl)pyridine as a precursor or intermediate in the synthesis of pyrimidine derivatives.

    Inhibitory Activity Testing: Assessing the inhibitory response against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Several pyrimidine derivatives exhibit potent anti-inflammatory effects, which could lead to the development of new anti-inflammatory drugs.

Application in Pharmacological Research

Scientific Field: Pharmacology Summary of Application: Pyridine scaffolds, such as 2-(Dimethylvinylsilyl)pyridine, are crucial for synthesizing various pharmaceuticals due to their clinical diversity . Methods of Application:

    Drug Design: Leveraging the pyridine structure for the design of new drug molecules.

    Synthetic Pathways: Developing synthetic pathways that incorporate 2-(Dimethylvinylsilyl)pyridine for target pharmaceuticals. The use of pyridine derivatives has led to the creation of a wide range of drugs with different therapeutic effects.

Application in Cancer Research

Scientific Field: Oncology Summary of Application: Pyridine derivatives, including 2-(Dimethylvinylsilyl)pyridine, have been explored for their potential as cancer therapeutics . Methods of Application:

    Synthesis of PI3K Inhibitors: Utilizing the compound in the synthesis of PI3K inhibitors, which are promising for cancer treatment.

    Clinical Trials: Testing the efficacy and safety of these inhibitors in clinical trials. Some pyridine-based compounds have shown promise in preclinical studies as potential cancer therapies.

Application in Enzymatic Reactions

Scientific Field: Biochemistry Summary of Application: Pyridine nucleotides, related to 2-(Dimethylvinylsilyl)pyridine, play a role in enzymatic redox reactions . Methods of Application:

    Prosthetic Group: Acting as a prosthetic group in enzymes for oxidation-reduction processes.

Application in Drug Crafting

Scientific Field: Pharmaceutical Development Summary of Application: The pyridine scaffold is used extensively in the design and synthesis of new drug molecules . Methods of Application:

    Molecular Frameworks: Creating novel pyridine-based molecular frameworks for a diverse range of diseases.

    Testing Potential: Evaluating the chemical space for potential therapeutic effects. The emergence of several potent drug candidates against diversified diseases.

Application in Agrochemical Synthesis

Scientific Field: Agricultural Chemistry Summary of Application: Pyridine derivatives are key components in the formulation of agrochemicals . Methods of Application:

    Pesticide and Herbicide Synthesis: Using 2-(Dimethylvinylsilyl)pyridine in the synthesis of compounds with pesticidal and herbicidal properties.

    Efficacy Testing: Assessing the compounds’ effectiveness against various agricultural pests and weeds. The development of new, more effective, and environmentally friendly agrochemicals.

Application in Vitamin Research

Scientific Field: Nutritional Science Summary of Application: Pyridine compounds are found in vitamins that have high potency and selectivity in biological systems . Methods of Application:

    Vitamin Synthesis: Involving pyridine derivatives in the synthesis of vitamins such as pyridoxine.

    Biological Testing: Studying the biological effects and potency of these vitamins. Enhanced understanding of vitamin functions and their impact on human health.

Application in Solvent and Reagent Use

Scientific Field: Chemical Engineering Summary of Application: Pyridine and its derivatives serve as solvents and reagents in various chemical processes . Methods of Application:

    Chemical Reactions: Employing pyridine derivatives as solvents to facilitate reactions.

    Reagent Role: Using these compounds as reagents in synthesis and purification processes. Improved reaction conditions and outcomes in chemical manufacturing.

Application in Proteomics Research

Scientific Field: Proteomics Summary of Application: This compound is utilized in proteomics research to study protein interactions and modifications. Methods of Application:

Application in Chemical Synthesis

Scientific Field: Synthetic Chemistry Summary of Application: The compound is used in various C-C and C-X bond-forming processes, including carbomagnesiation and borylation. Methods of Application:

Application in Safety and Handling

Scientific Field: Industrial Safety Summary of Application: Understanding the safety profile and handling procedures for 2-(Dimethylvinylsilyl)pyridine to ensure safe industrial practices. Methods of Application:

Application in Environmental Chemistry

Scientific Field: Environmental Chemistry Summary of Application: Investigating the environmental impact of 2-(Dimethylvinylsilyl)pyridine and its derivatives. Methods of Application:

Application in Nanotechnology

Scientific Field: Nanotechnology Summary of Application: Utilizing 2-(Dimethylvinylsilyl)pyridine in the synthesis of nanomaterials and surface functionalization. Methods of Application:

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry Summary of Application: Employing 2-(Dimethylvinylsilyl)pyridine as a reagent in analytical methods to detect and quantify chemical species. Methods of Application:

2-(Dimethylvinylsilyl)pyridine is an organosilicon compound characterized by the presence of a pyridine ring substituted with a dimethylvinylsilyl group. This compound features a silicon atom bonded to two methyl groups and a vinyl group, which contributes to its unique reactivity and properties. The chemical structure can be represented as follows:

C8H11NSi\text{C}_8\text{H}_{11}\text{N}\text{Si}

This compound is of interest in various fields, including organic synthesis and materials science, due to its ability to participate in diverse

  • Silylation Reactions: The compound can act as a silylating agent in the presence of transition metal catalysts, such as rhodium complexes, leading to the formation of various silylpyridines. For example, it has been shown that the compound can selectively silylate the C(2)-H bond of pyridine derivatives, yielding 2-silylpyridines with high selectivity .
  • Electrophilic Substitution: The pyridine nitrogen can facilitate electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring.
  • Vinyl Group Reactions: The vinyl group can participate in addition reactions, allowing for further functionalization of the compound.

Several methods have been developed for synthesizing 2-(Dimethylvinylsilyl)pyridine:

  • Catalyzed Silylation: The most common method involves the use of rhodium-aluminum complexes as catalysts for the silylation of pyridine derivatives. This method allows for high selectivity towards C(2)-silylation .
  • Direct Synthesis from Pyridines: Another approach includes direct reactions between pyridine and hydrosilanes under specific conditions that favor the formation of the desired silyl derivative .
  • Functional Group Transformations: Various synthetic routes involving functional group transformations can also lead to the production of this compound from readily available precursors.

2-(Dimethylvinylsilyl)pyridine has potential applications in several areas:

  • Material Science: It can be used in the development of silicon-containing polymers and materials due to its unique silicon functionality.
  • Organic Synthesis: As a versatile building block, it can serve as a precursor for synthesizing more complex organic molecules.
  • Catalysis: The compound may find applications in catalysis, particularly in reactions involving silicon-based reagents.

Several compounds share structural similarities with 2-(Dimethylvinylsilyl)pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,6-LutidineDimethylpyridineExhibits basic properties; used as food additive .
2-(Dimethylphenylsilyl)pyridineSilylated pyridineSelectively silylates at C(2) position .
3-(Dimethylvinylsilyl)pyridineIsomeric formDifferent reactivity pattern due to position change.
4-(Trimethylsilyl)pyridineTrimethylsilyl derivativeExhibits different steric and electronic properties.

The uniqueness of 2-(Dimethylvinylsilyl)pyridine lies in its specific silylation pattern and potential reactivity due to the vinyl group, which differentiates it from other similar compounds. Its ability to selectively participate in chemical transformations while maintaining stability makes it an interesting candidate for further research and application development.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

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